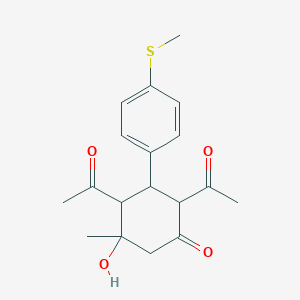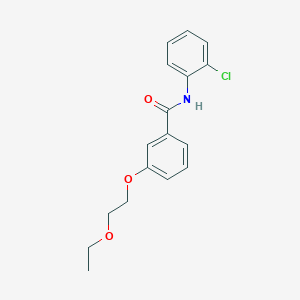![molecular formula C17H20N4O3S B4228150 Ethyl 4-amino-2-{[1-oxo-1-(phenylamino)butan-2-yl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B4228150.png)
Ethyl 4-amino-2-{[1-oxo-1-(phenylamino)butan-2-yl]sulfanyl}pyrimidine-5-carboxylate
Vue d'ensemble
Description
Ethyl 4-amino-2-{[1-(anilinocarbonyl)propyl]thio}-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-{[1-oxo-1-(phenylamino)butan-2-yl]sulfanyl}pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors, such as β-ketoesters and guanidine derivatives, under acidic or basic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine core with a thiol compound, such as 1-(anilinocarbonyl)propylthiol, under nucleophilic substitution conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-amino-2-{[1-(anilinocarbonyl)propyl]thio}-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the anilinocarbonyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol derivatives
Substitution: Substituted pyrimidine derivatives
Applications De Recherche Scientifique
Ethyl 4-amino-2-{[1-(anilinocarbonyl)propyl]thio}-5-pyrimidinecarboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 4-amino-2-{[1-oxo-1-(phenylamino)butan-2-yl]sulfanyl}pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity and affecting metabolic pathways.
Receptor Modulation: Interacting with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting DNA replication and transcription processes.
Comparaison Avec Des Composés Similaires
Ethyl 4-amino-2-{[1-(anilinocarbonyl)propyl]thio}-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 4-amino-2-{[1-(benzoyl)propyl]thio}-5-pyrimidinecarboxylate: Similar structure but with a benzoyl group instead of an anilinocarbonyl group.
Ethyl 4-amino-2-{[1-(methylcarbonyl)propyl]thio}-5-pyrimidinecarboxylate: Similar structure but with a methylcarbonyl group instead of an anilinocarbonyl group.
Uniqueness
The uniqueness of Ethyl 4-amino-2-{[1-oxo-1-(phenylamino)butan-2-yl]sulfanyl}pyrimidine-5-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the anilinocarbonyl group, in particular, may enhance its interactions with biological targets and its potential as a pharmacophore.
Propriétés
IUPAC Name |
ethyl 4-amino-2-(1-anilino-1-oxobutan-2-yl)sulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-3-13(15(22)20-11-8-6-5-7-9-11)25-17-19-10-12(14(18)21-17)16(23)24-4-2/h5-10,13H,3-4H2,1-2H3,(H,20,22)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJICDBUHUDLGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)SC2=NC=C(C(=N2)N)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228069.png)
![11-(furan-2-yl)-3-methyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4228080.png)

![methyl [1-({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbonothioyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4228087.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}-4-fluorobenzenesulfonamide](/img/structure/B4228103.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228111.png)
![2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4228118.png)
![N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4228122.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]alaninamide](/img/structure/B4228131.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B4228137.png)
![N-(2,5-dimethoxyphenyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4228145.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4228152.png)
![2-[(4-tert-butylphenoxy)acetyl]-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4228159.png)
